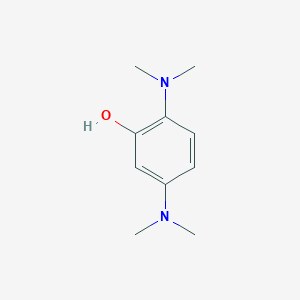![molecular formula C14H17NO5 B14251242 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 212061-20-6](/img/structure/B14251242.png)
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both dihydroxyhexyl and isoindole-dione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the reaction of an appropriate isoindole precursor with a dihydroxyhexyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isoindole-dione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the isoindole-dione structure .
Applications De Recherche Scientifique
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific chemical and physical properties
Mécanisme D'action
The mechanism by which 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dihydroxyhexyl group can form hydrogen bonds with active sites, while the isoindole-dione moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,5-Dihydroxyhexyl)oxolan-2-one: This compound shares the dihydroxyhexyl group but has a different core structure.
5,6-Dihydroxyindole: Similar in having dihydroxy groups, but with an indole core instead of isoindole-dione.
Uniqueness
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to the combination of its dihydroxyhexyl and isoindole-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
212061-20-6 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(5,6-dihydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c16-9-10(17)5-3-4-8-20-15-13(18)11-6-1-2-7-12(11)14(15)19/h1-2,6-7,10,16-17H,3-5,8-9H2 |
Clé InChI |
UEKNLCABUSNREE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


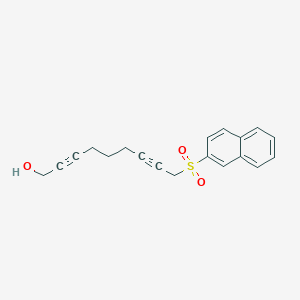
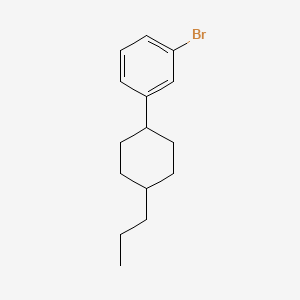
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
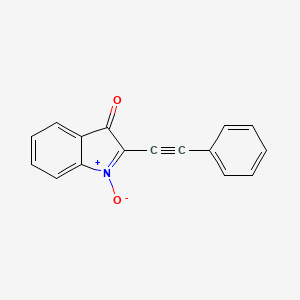
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
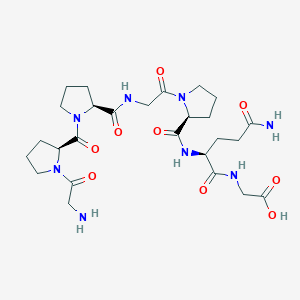
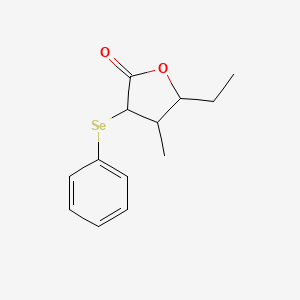
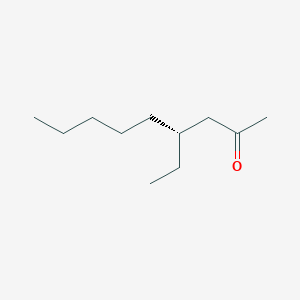
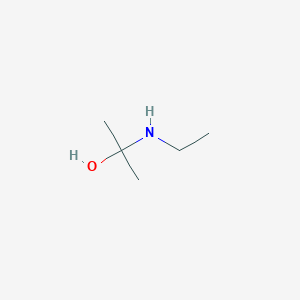
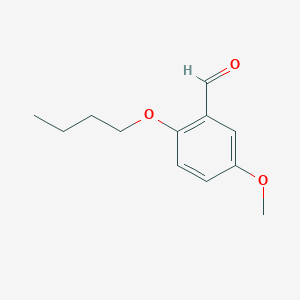
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

